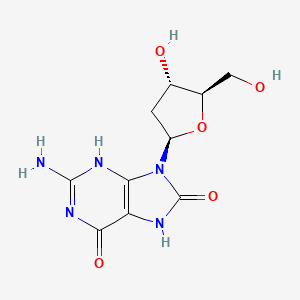

8-Hydroxy-2'-deoxyguanosine

概要

説明

8-ヒドロキシ-2’-デオキシグアノシンは、DNAの酸化損傷によって生じる修飾ヌクレオシドです。DNA中のグアニン塩基に活性酸素種が攻撃することで、8-ヒドロキシグアニンが形成されます。 この化合物は、癌や神経変性疾患など、さまざまな疾患に関連する酸化ストレスとDNA損傷のバイオマーカーとして広く認識されています .

準備方法

合成経路と反応条件

8-ヒドロキシ-2’-デオキシグアノシンの合成は、通常、デオキシグアノシンのヒドロキシル化を伴います。 これは、グアニン塩基を攻撃するヒドロキシルラジカルを生成するフェントン試薬を使用することで達成できます . 反応条件には、通常、ヒドロキシルラジカルの形成を促進するために、加熱した糖と電離放射線が用いられます。

工業生産方法

8-ヒドロキシ-2’-デオキシグアノシンの工業生産は、研究および診断における特定の用途のために、あまり一般的ではありません。 HPLC(高速液体クロマトグラフィー)およびGC-MS(ガスクロマトグラフィー質量分析法)を使用して精製および定量化することができます .

化学反応の分析

反応の種類

8-ヒドロキシ-2’-デオキシグアノシンは、酸化ストレスによって生成されるため、主に酸化反応を起こします。 ヒドロキシル基が他の官能基に置き換わる置換反応にも参加できます .

一般的な試薬と条件

酸化: フェントン試薬、電離放射線。

置換: さまざまな求核剤を制御された条件下で用いて、ヒドロキシル基を置換できます。

主要な生成物

デオキシグアノシンの酸化の主要な生成物は、8-ヒドロキシ-2’-デオキシグアノシン自体です。 さらなる酸化により、他の酸化DNA損傷が形成される可能性があります .

4. 科学研究への応用

8-ヒドロキシ-2’-デオキシグアノシンは、酸化ストレスとDNA損傷のバイオマーカーとして、科学研究で広く用いられています。その用途には以下が含まれます。

化学: 酸化DNA損傷と修復のメカニズムの研究。

生物学: 加齢と疾患における酸化ストレスの役割の調査。

医学: 酸化DNA損傷に関連する癌やその他の疾患のリスクの評価。

科学的研究の応用

8-Hydroxy-2’-Deoxyguanosine is extensively used in scientific research as a biomarker for oxidative stress and DNA damage. Its applications include:

Chemistry: Studying the mechanisms of oxidative DNA damage and repair.

Biology: Investigating the role of oxidative stress in aging and disease.

Medicine: Assessing the risk of cancer and other diseases related to oxidative DNA damage.

Industry: Monitoring environmental and occupational exposure to oxidative stress-inducing agents

作用機序

8-ヒドロキシ-2’-デオキシグアノシンの作用機序は、DNA中のグアニン塩基への活性酸素種の攻撃による形成を伴います。これにより、8-ヒドロキシグアニンが形成され、DNA複製中にアデニンと誤って塩基対を形成し、G→Tトランスバージョンが発生します。 これらの突然変異は、発がんやその他の疾患に関連しています .

類似化合物との比較

類似化合物

8-ヒドロキシグアノシン: RNAに形成される類似の化合物。

8-オキソ-7,8-ジヒドロ-2’-デオキシグアノシン: 別の酸化DNA損傷。

独自性

8-ヒドロキシ-2’-デオキシグアノシンは、DNAにおける特異的な形成と、酸化ストレスのバイオマーカーとしての役割により、独自です。 他の酸化損傷とは異なり、その安定性と検出の容易さのために、研究および診断で広く使用されています .

生物活性

8-Hydroxy-2'-deoxyguanosine (8-OHdG) is a significant biomarker of oxidative DNA damage, primarily resulting from the attack of reactive oxygen species (ROS) on deoxyguanosine. This compound is crucial in understanding the biological implications of oxidative stress in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The following sections will detail its biological activity, mechanisms of action, and implications in health and disease.

Mechanisms of Formation and Repair

8-OHdG is formed when guanine in DNA is oxidized, leading to mutagenic properties if not repaired. The base excision repair (BER) pathway is primarily responsible for the removal of 8-OHdG. Recent studies have shown that fertilization stimulates the repair of 8-OHdG in mouse oocytes through post-translational modifications of BER enzymes like OGG1 and XRCC1, enhancing the excision process and protecting both nuclear and mitochondrial DNA from oxidative damage .

Oxidative Stress Marker

8-OHdG is widely recognized as a reliable marker for oxidative stress. Its levels can be measured in urine, making it a non-invasive indicator of overall oxidative damage. Elevated urinary levels of 8-OHdG have been associated with various pathological conditions, including:

- Cancer : High levels of 8-OHdG have been observed in cancerous tissues compared to normal tissues. For instance, studies have indicated elevated 8-OHdG levels in gastric carcinoma tissues .

- Cardiovascular Disease (CVD) : Numerous studies have established a correlation between elevated 8-OHdG levels and cardiovascular conditions such as heart failure and stroke. A meta-analysis indicated that high urinary 8-OHdG concentrations are significantly associated with increased risk for CVD .

- Neurodegenerative Diseases : Research suggests that oxidative DNA damage may play a role in cognitive decline. A study found associations between urinary 8-OHdG levels and cognitive function in older adults .

Table 1: Summary of Studies Linking 8-OHdG to Disease Outcomes

Case Studies

Several case studies underline the biological activity of 8-OHdG:

- Cardiac Events Prediction : A longitudinal study involving patients with chronic heart failure demonstrated that higher urinary 8-OHdG levels predicted adverse cardiac events. Patients were classified based on their urinary 8-OHdG levels and BNP (brain natriuretic peptide), revealing that those with both markers elevated had a significantly higher risk for cardiac events .

- Cognitive Function Assessment : In a study involving Puerto Rican adults, researchers found that higher urinary 8-OHdG levels correlated with poorer cognitive performance, suggesting that oxidative stress may contribute to cognitive decline .

- Occupational Exposure : A study examining workers exposed to polycyclic aromatic hydrocarbons (PAHs) found a dose-dependent relationship between PAH metabolites and urinary 8-OHdG levels, indicating that environmental factors can significantly influence oxidative DNA damage .

Q & A

Basic Research Questions

Q. Why is 8-OHdG considered a critical biomarker for oxidative DNA damage?

- Methodological Answer : 8-OHdG arises from hydroxyl radical attack on guanine residues in DNA, forming a stable adduct that reflects cumulative oxidative stress. Its quantification via techniques like ELISA, HPLC-EC, or LC-MS/MS provides a direct measure of oxidative DNA damage in biological samples (e.g., serum, urine, tissue) . Studies link elevated 8-OHdG levels to pathologies such as cancer, cardiovascular diseases, and diabetes, validating its role as a biomarker .

Q. What are the standard methods for detecting 8-OHdG in clinical and experimental settings?

- Methodological Answer :

- ELISA : Commercial kits (e.g., ab285254) enable high-throughput quantification with a sensitivity range of 1.56–100 ng/mL, suitable for serum, plasma, and tissue homogenates .

- Chromatography : HPLC-EC and LC-MS/MS offer higher specificity, minimizing cross-reactivity with RNA-derived 8-hydroxyguanosine .

- Immunohistochemistry : Monoclonal antibodies (e.g., [N45.1], [15A3]) allow spatial localization of 8-OHdG in fixed tissues via IHC-P or IF .

Q. How does 8-OHdG correlate with disease progression in clinical studies?

- Methodological Answer : Cohort studies demonstrate that 8-OHdG levels increase in conditions like atherosclerosis, heart failure, and gestational diabetes. For example, postmenopausal women with insomnia showed significantly higher serum 8-OHdG compared to controls (p<0.05), implicating oxidative DNA damage in sleep disorders . Meta-analyses also associate urinary 8-OHdG with cancer risk, though inter-study variability necessitates standardization .

Advanced Research Questions

Q. How can artifactual oxidation during 8-OHdG analysis be minimized?

- Methodological Answer :

- Sample Handling : Use chelating agents (e.g., deferoxamine) to sequester transition metals and antioxidants (e.g., TEMPO) to prevent dG oxidation during DNA extraction .

- Method Choice : The 32P-postlabeling assay avoids artifactual oxidation by removing unmodified dG before radiolabeling, whereas HPLC-EC requires rigorous deoxygenation of solvents .

- Validation : Include negative controls (e.g., DNA treated with repair enzymes like Fpg) to confirm specificity .

Q. What explains the weak correlation between 8-OHdG levels and mutagenesis in some experimental models?

- Methodological Answer : While 8-OHdG is a marker of oxidative damage, its mutagenic potential depends on repair efficiency (e.g., OGG1 activity) and sequence context. In V79 cells treated with NP-III (a hydroxyl radical inducer), 8-OHdG formation did not directly correlate with hprt gene mutations, suggesting alternative pathways (e.g., deletions, transversions) dominate mutagenesis . This highlights the need for complementary assays (e.g., comet assays, whole-genome sequencing) to assess functional genomic impact .

Q. How can 8-OHdG data be integrated with multi-omics approaches to study oxidative stress?

- Methodological Answer :

- Transcriptomics : Pair 8-OHdG measurements with RNA-seq to identify oxidative-stress-responsive genes (e.g., Nrf2, HO-1) .

- Proteomics : Quantify repair enzymes (e.g., OGG1, MTH1) via Western blot or targeted MS to assess DNA repair capacity .

- Epigenomics : Explore oxidative damage in CpG islands using bisulfite sequencing, as 8-OHdG in gene promoters may alter methylation patterns .

Q. Data Contradictions and Interpretative Challenges

Q. Why do studies report conflicting dose-response relationships between environmental exposures and 8-OHdG?

- Methodological Answer : Variability arises from differences in exposure assessment (e.g., urinary vs. leukocyte DNA), repair kinetics, and confounders (e.g., smoking, diet). For instance, occupational exposure to asbestos showed inconsistent 8-OHdG elevation due to variable co-exposures (e.g., PAHs) and individual antioxidant status . Standardizing protocols (e.g., urine creatinine normalization) and longitudinal designs can reduce noise .

Q. Tables of Key Findings

Q. Guidelines for Future Research

- Standardization : Adopt consensus protocols from the European Standards Committee for Oxidative DNA Damage to minimize artifactual oxidation .

- Mechanistic Studies : Investigate 8-OHdG’s role in epigenetic regulation and mitochondrial DNA damage using CRISPR/Cas9 models .

- Clinical Translation : Validate 8-OHdG as a predictive biomarker in RCTs targeting oxidative stress (e.g., melatonin in insomnia) .

特性

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAJQHYUCKICQH-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904338 | |

| Record name | 8-Hydroxy-2'-deoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxy-deoxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88847-89-6 | |

| Record name | 8-Hydroxy-2′-deoxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88847-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-2'-deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-hydroxy-2'-deoxyguanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Hydroxy-2'-deoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXY-2'-DEOXYGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RGB38T3IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Hydroxy-deoxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。